
N'-Hidroxietil-2-(4-bromofenil)etanamida
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The bromophenyl group is likely to be planar due to the structure of the phenyl ring, while the hydroxyethanimidamide group may have some rotational freedom around its bonds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the hydroxyethanimidamide group, which contains several polar bonds and potentially acidic or basic sites .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase its molecular weight and potentially its boiling point, while the hydroxyethanimidamide group could allow for hydrogen bonding, influencing its solubility in different solvents .Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
El compuesto ha sido estudiado por su potencial actividad antimicrobiana. En un estudio, se sintetizaron derivados de un compuesto similar, N-(4-(4-bromofenil)tiazol-2-il)-2-cloroacetamida, y se evaluó su actividad antimicrobiana in vitro contra especies bacterianas (gram positivas y gram negativas) y fúngicas .
Actividad Anticancerígena
El mismo estudio también evaluó la actividad anticancerígena de estos derivados. Se probaron contra la línea celular de adenocarcinoma de mama humano positivo para el receptor de estrógenos (MCF7) mediante el ensayo de Sulforhodamina B (SRB) . Algunos de los compuestos mostraron resultados prometedores, lo que indica un potencial para futuras investigaciones en esta área.
Estudios de Acoplamiento Molecular
Se llevaron a cabo estudios de acoplamiento molecular para estudiar el modo de unión de los compuestos activos con el receptor . Este tipo de estudio es crucial en el diseño de fármacos, ya que ayuda a comprender cómo interactúa un compuesto con su objetivo, lo que puede orientar el desarrollo de fármacos más efectivos.
Síntesis de Derivados
El compuesto se ha utilizado en la síntesis de diversos derivados. Por ejemplo, se ha utilizado en la síntesis de derivados de pirazinoisoquinolina y N-2-(4-bromofenil)etilcloroacetamida .
Síntesis de Sulfuros de Alquil Arilamino
El compuesto también se ha utilizado en la síntesis de sulfuros de alquil arilamino empleando azufre elemental y varios haluros . Esto indica su posible uso en el desarrollo de nuevas reacciones químicas.
Mecanismo De Acción
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to induce various molecular and cellular changes .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-(4-bromophenyl)-N’-hydroxyethanimidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on neurotransmission. Additionally, 2-(4-bromophenyl)-N’-hydroxyethanimidamide has been shown to interact with reactive oxygen species (ROS), influencing oxidative stress pathways .
Cellular Effects
The effects of 2-(4-bromophenyl)-N’-hydroxyethanimidamide on various cell types and cellular processes are profound. In HeLa cells, for example, it has been demonstrated to induce cytotoxicity through the generation of singlet oxygen, a reactive oxygen species . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. Specifically, it can alter the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell viability and function .
Molecular Mechanism
At the molecular level, 2-(4-bromophenyl)-N’-hydroxyethanimidamide exerts its effects through several mechanisms. It binds to acetylcholinesterase, inhibiting its activity and leading to increased levels of acetylcholine . Additionally, it can generate reactive oxygen species, which can cause oxidative damage to cellular components . The compound’s ability to interact with and inhibit specific enzymes plays a crucial role in its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-bromophenyl)-N’-hydroxyethanimidamide can change over time. Studies have shown that the compound remains stable under certain conditions but can degrade over time, affecting its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including increased oxidative stress and apoptosis .
Dosage Effects in Animal Models
The effects of 2-(4-bromophenyl)-N’-hydroxyethanimidamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission due to acetylcholinesterase inhibition . At higher doses, it can lead to toxic effects, including neurotoxicity and oxidative damage . Threshold effects have been observed, where a specific dosage range results in significant changes in biological activity.
Metabolic Pathways
2-(4-bromophenyl)-N’-hydroxyethanimidamide is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and those involved in oxidative stress response . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s metabolism may also produce reactive intermediates that contribute to its overall biochemical activity .
Transport and Distribution
Within cells and tissues, 2-(4-bromophenyl)-N’-hydroxyethanimidamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 2-(4-bromophenyl)-N’-hydroxyethanimidamide plays a crucial role in its activity and function. Studies have shown that the compound can localize to mitochondria, where it may exert effects on mitochondrial function and oxidative stress . Targeting signals and post-translational modifications may direct the compound to specific cellular compartments, influencing its overall biochemical activity .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromophenyl)-N'-hydroxyethanimidamide involves the reaction of 4-bromobenzaldehyde with ethylenediamine to form 2-(4-bromophenyl)ethanimidamide, which is then reacted with hydroxylamine hydrochloride to form the final product.", "Starting Materials": ["4-bromobenzaldehyde", "ethylenediamine", "hydroxylamine hydrochloride"], "Reaction": [ "Step 1: 4-bromobenzaldehyde is reacted with ethylenediamine in ethanol at reflux temperature to form 2-(4-bromophenyl)ethanimidamide.", "Step 2: The resulting 2-(4-bromophenyl)ethanimidamide is then reacted with hydroxylamine hydrochloride in ethanol at room temperature to form 2-(4-bromophenyl)-N'-hydroxyethanimidamide.", "Step 3: The product is isolated by filtration and washed with ethanol and diethyl ether." ] } | |
Número CAS |
422560-40-5 |
Fórmula molecular |
C8H9BrN2O |
Peso molecular |
229.07 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H9BrN2O/c9-7-3-1-6(2-4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
Clave InChI |
WHICEIACQGPSMU-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC=C1C/C(=N\O)/N)Br |
SMILES |
C1=CC(=CC=C1CC(=NO)N)Br |
SMILES canónico |
C1=CC(=CC=C1CC(=NO)N)Br |
Pictogramas |
Irritant |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
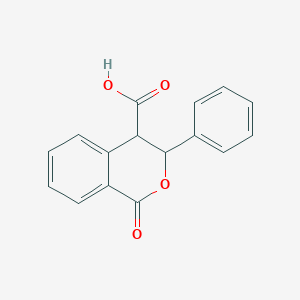
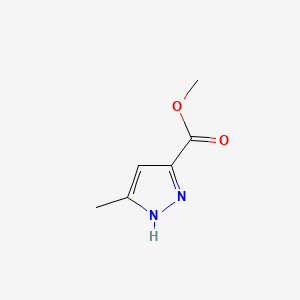




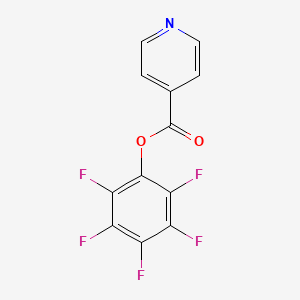
![6-bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1302533.png)

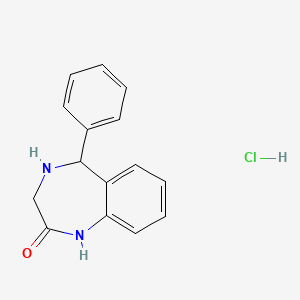
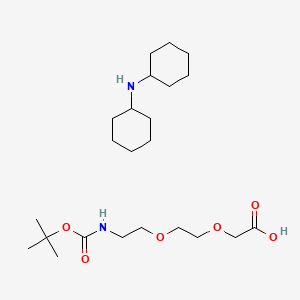
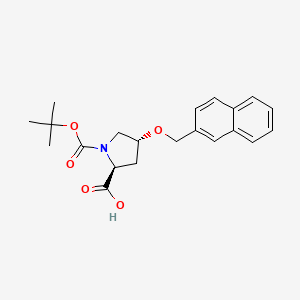

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1302552.png)
